molecular formula C17H19N3O2S B11296158 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11296158
M. Wt: 329.4 g/mol
InChI Key: JTHJRKLAVCSFQH-UHFFFAOYSA-N
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Description

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrolone ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrrolone ring, and finally the introduction of the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is carefully controlled to ensure consistency and quality. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Pyrrolone Derivatives: Compounds with similar pyrrolone rings, such as certain antibiotics and anti-inflammatory agents.

Uniqueness

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H19N3O2S/c1-11-10-23-17(19-11)15-14(21)9-20(16(15)18)8-7-12-3-5-13(22-2)6-4-12/h3-6,10,18,21H,7-9H2,1-2H3

InChI Key

JTHJRKLAVCSFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CCC3=CC=C(C=C3)OC)O

Origin of Product

United States

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